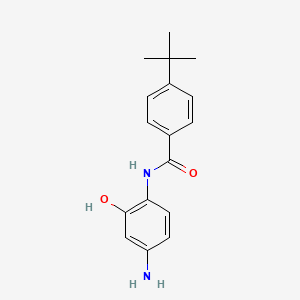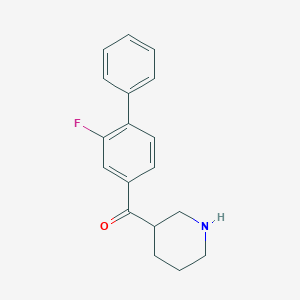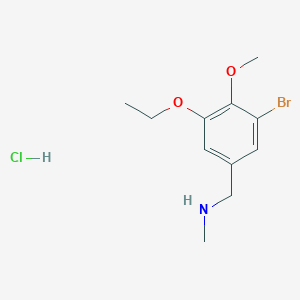![molecular formula C16H13ClN2O B5313166 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPCA is a member of the phenylacetamide family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide acts as a selective antagonist of the mGluR5 receptor, binding to a specific site on the receptor and preventing its activation by glutamate. This results in a decrease in the activity of the receptor and downstream signaling pathways. Inhibition of FAS by 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide occurs through a different mechanism, involving the binding of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide are dependent on the specific research area being studied. In neuroscience, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to modulate the activity of mGluR5, resulting in changes in synaptic plasticity and learning and memory processes. In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by blocking FAS activity, leading to decreased fatty acid synthesis and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide in lab experiments is its selectivity for the mGluR5 receptor and FAS enzyme, making it a useful tool for studying the specific roles of these targets in biological processes. However, one limitation of using 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide is its potential off-target effects, which can complicate data interpretation. Additionally, the synthesis of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. In neuroscience, further studies could explore the role of mGluR5 in neurological disorders and the potential therapeutic applications of mGluR5 antagonists such as 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide could be further developed as a potential therapeutic agent for cancer treatment. Additionally, further studies could investigate the potential of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide as a tool for drug discovery, particularly in the development of new treatments for neurological and cancer-related disorders.
In conclusion, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide is a chemical compound with potential applications in a variety of scientific research areas. Its selectivity for specific targets such as the mGluR5 receptor and FAS enzyme make it a useful tool for studying the specific roles of these targets in biological processes. Further research is needed to fully understand the potential applications of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide and its mechanisms of action.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide involves the reaction of 3-chloroaniline with 4-(cyanomethyl)benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to modulate the activity of a specific type of glutamate receptor called the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of neurological processes, including learning and memory, and has been implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro. This effect is thought to be due to the inhibition of a specific enzyme called fatty acid synthase (FAS), which is overexpressed in many types of cancer cells. Inhibition of FAS has been identified as a potential therapeutic strategy for cancer treatment.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-3-1-2-13(10-14)11-16(20)19-15-6-4-12(5-7-15)8-9-18/h1-7,10H,8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDAMQHUCISTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)
![N-(2-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5313101.png)

![3-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]carbonyl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5313118.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5313123.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)
